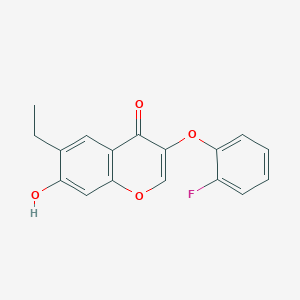

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purin-2,6(3H,7H)-dion ist eine komplexe organische Verbindung, die zur Purin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Purin-Kern umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, da sie potenzielle biologische und chemische Eigenschaften aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purin-2,6(3H,7H)-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Purin-Kerns beginnen, gefolgt von der Einführung der Naphthalen-1-ylmethyl-Gruppe, der 4-Methylbenzylthio-Gruppe und der Dimethyl-Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Alkylhalogenide, Thiole und verschiedene Katalysatoren unter kontrollierten Bedingungen wie Temperatur und pH-Wert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Durchflussreaktoren und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purin-2,6(3H,7H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue Alkyl- oder Arylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender oder krebshemmender Wirkungen.

Industrie: Verwendet bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purin-2,6(3H,7H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Koffein: Ein weiteres Purinderivat mit stimulierenden Eigenschaften.

Theophyllin: Ein Bronchodilatator, der zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Adenin: Ein grundlegender Bestandteil von Nukleinsäuren.

Einzigartigkeit

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purin-2,6(3H,7H)-dion ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das im Vergleich zu anderen Purinderivaten unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

476481-20-6 |

|---|---|

Molekularformel |

C26H24N4O2S |

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C26H24N4O2S/c1-17-11-13-18(14-12-17)16-33-25-27-23-22(24(31)29(3)26(32)28(23)2)30(25)15-20-9-6-8-19-7-4-5-10-21(19)20/h4-14H,15-16H2,1-3H3 |

InChI-Schlüssel |

HWQUJYDNFUHVFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)

![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)